molecular formula C20H15N3O4 B15148127 N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide

N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B15148127
M. Wt: 361.3 g/mol
InChI Key: SMWZUPSRGWMYMG-UHFFFAOYSA-N
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Description

N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE is an organic compound that features a biphenyl structure with a carbonyl group and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE typically involves the reaction of 4-biphenylcarboxylic acid with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE.

Chemical Reactions Analysis

Types of Reactions

N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl structure allows for strong interactions with hydrophobic regions of proteins and membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.

    4-Biphenylcarboxylic Acid: A precursor in the synthesis of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE.

    3-Nitrobenzohydrazide: Another precursor used in the synthesis.

Uniqueness

N’-{[1,1’-BIPHENYL]-4-CARBONYL}-3-NITROBENZOHYDRAZIDE is unique due to its combination of a biphenyl structure with a nitrobenzohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

3-nitro-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C20H15N3O4/c24-19(16-11-9-15(10-12-16)14-5-2-1-3-6-14)21-22-20(25)17-7-4-8-18(13-17)23(26)27/h1-13H,(H,21,24)(H,22,25)

InChI Key

SMWZUPSRGWMYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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